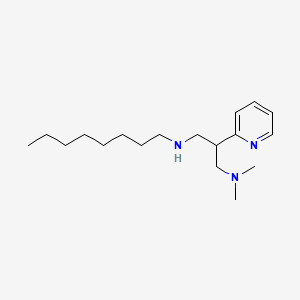
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an octylamine backbone with additional functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. One common method might include the alkylation of octylamine with a suitable halide, followed by the introduction of the dimethylamino and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or acids for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development or as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
作用机制
The mechanism of action for Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- involves its interaction with molecular targets through its functional groups. The dimethylamino and pyridyl groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Octylamine: A simpler amine with an octyl group.
N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-amine: A compound with similar functional groups but different alkyl chains.
Uniqueness
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
The compound Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-, commonly referred to as DMAP-Octylamine, is a derivative of octylamine with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
DMAP-Octylamine is characterized by its unique structure, which includes an octyl chain, a dimethylamino group, and a pyridine moiety. Its molecular formula is C15H22N2, and it has been shown to exhibit various interactions with biological systems.
1. Anti-inflammatory Properties
Research indicates that DMAP-Octylamine has notable anti-inflammatory effects. In studies involving RAW 264.7 cells (a macrophage cell line), it was observed that the compound could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. The IC50 values for DMAP-Octylamine were reported to be around 24.40 μM, indicating its potential as an anti-inflammatory agent .
2. Cytotoxicity and Apoptosis Induction
The compound has also been assessed for its cytotoxic effects on various cancer cell lines. In A2780 ovarian cancer cells, DMAP-Octylamine demonstrated an EC50 value of 13.7 μM, suggesting significant pro-apoptotic effects . Furthermore, derivatives of this compound showed varying degrees of cytotoxicity, with some exhibiting over 87% pro-apoptotic activity at specific concentrations .
3. Antiviral Activity
Emerging studies have highlighted the antiviral properties of compounds related to DMAP-Octylamine. For instance, NK0238, synthesized using octylamine derivatives, exhibited antiviral activity against several viruses in both greenhouse and field experiments . This suggests that DMAP-Octylamine may have broader implications in antiviral drug development.
The biological activity of DMAP-Octylamine can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound appears to modulate the production of inflammatory mediators like NO and cytokines in macrophages.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, DMAP-Octylamine can effectively reduce tumor cell viability.
- Interaction with Receptors : Studies involving mosquito odorant receptors indicate that DMAP-Octylamine may interact with specific receptors, influencing neuronal signaling pathways .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of DMAP-Octylamine in various biological contexts:
属性
CAS 编号 |
25295-39-0 |
|---|---|
分子式 |
C18H33N3 |
分子量 |
291.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-octyl-2-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C18H33N3/c1-4-5-6-7-8-10-13-19-15-17(16-21(2)3)18-12-9-11-14-20-18/h9,11-12,14,17,19H,4-8,10,13,15-16H2,1-3H3 |
InChI 键 |
ZZRXJWWZZLIZNB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNCC(CN(C)C)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















